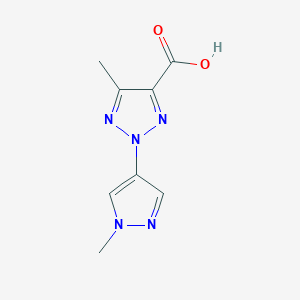![molecular formula C26H19FN6O4 B2878200 3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one CAS No. 1032001-72-1](/img/structure/B2878200.png)
3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Synthesis Analysis
A series of novel piperazine derivatives can be synthesized through a multi-step procedure . Their structures are often characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using techniques like 1H NMR and 13C NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve reductive amination .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized using techniques like IR, 1H NMR, 13C NMR, and mass spectral techniques .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research into novel piperazine derivatives, such as 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, has shown significant antimicrobial and antifungal activities, suggesting potential applications in developing new antibacterial and antifungal agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Biofilm and MurB Inhibitors
A novel series of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent inhibitory activities against bacterial biofilm formation and the MurB enzyme, highlighting their potential as new antimicrobial agents, particularly against resistant bacterial strains (Mekky & Sanad, 2020).
Stability Under Stress Conditions
A study on the stability of a quinazoline-4(3H)-one derivative under stress conditions found the compound to be stable against UV radiation, high temperatures, and oxidants, but susceptible to hydrolysis in alkaline environments. This research aids in understanding the stability of pharmaceutical substances, which is crucial for their development and regulatory approval (Gendugov, Glushko, Ozerov, & Shcherbakova, 2021).
Antihypertensive Agents
Research into 2,4-diamino-6,7-dimethoxyquinazoline derivatives, including structures similar to the compound , has been conducted to evaluate their potential as alpha-1 adrenoceptor antagonists and antihypertensive agents, demonstrating the diverse therapeutic potentials of such compounds (Campbell, Davey, Hardstone, Lewis, & Palmer, 1987).
Neuroprotection and Alzheimer's Disease Treatment
Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester, a compound with a piperazine component, was designed as a multi-target therapeutic approach offering neuroprotective treatment options for Alzheimer's disease, showcasing the potential of piperazine derivatives in neurology (Lecanu, Tillement, Mccourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN6O4/c1-14-5-10-19-22(35)20(26-31-24(32-37-26)16-3-2-4-17(27)11-16)12-33(25(19)29-14)13-21(34)30-18-8-6-15(7-9-18)23(28)36/h2-12H,13H2,1H3,(H2,28,36)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHZYYRZUBZWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
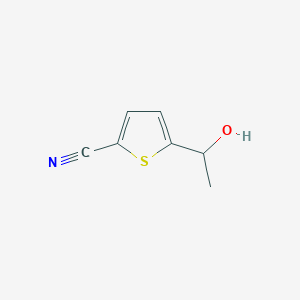
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-phenylacetamide](/img/structure/B2878119.png)
![N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2878120.png)
![2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one](/img/structure/B2878121.png)
![2-[2-[1-(2-Chloroacetyl)-3,6-dihydro-2H-pyridin-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2878125.png)
![7-(1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2878126.png)
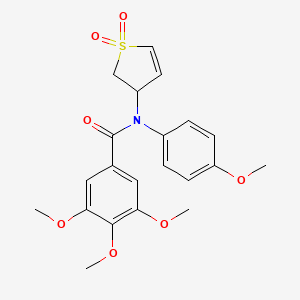

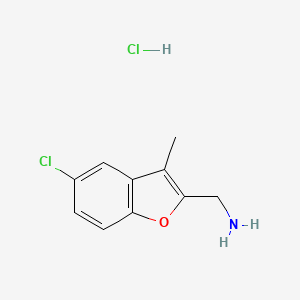


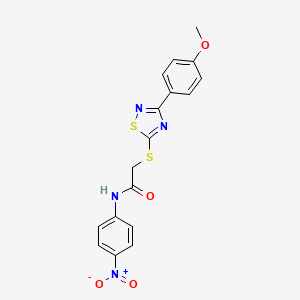
![2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2878139.png)
